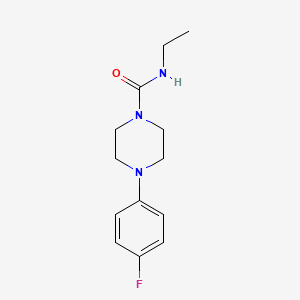

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈FN₃O and a molecular weight of 251.30 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with N,N’-disubstituted piperazines. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxylic acid, while reduction may produce N-ethyl-4-(4-fluorophenyl)piperazine .

Applications De Recherche Scientifique

Chemical Properties and Structure

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide has the molecular formula C13H16FN3O and a molecular weight of 251.30 g/mol. The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to interact effectively with biological targets. The para-fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial drug development . Research indicates that this compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with cell wall synthesis. This mode of action positions it as a candidate for further exploration in combating antibiotic resistance.

Case Study: Bacterial Inhibition

In a study focusing on the antibacterial effects of piperazine derivatives, this compound was evaluated against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an effective antimicrobial agent.

Neurological Disorders

Another promising application lies in the treatment of neurological disorders . Derivatives of piperazine, including this compound, have been investigated for their potential as muscarinic receptor antagonists, which could be beneficial in treating conditions such as Alzheimer's disease and Lewy Body dementia .

Case Study: Muscarinic Receptor Antagonism

Research has shown that compounds similar to this compound can effectively block muscarinic receptors, leading to improved cognitive function in preclinical models. This suggests that further development could lead to novel treatments for cognitive deficits associated with neurological disorders .

Antiviral Properties

Recent studies have also explored the antiviral properties of piperazine derivatives. This compound has been noted for its activity against viral infections, making it a candidate for antiviral drug development .

Case Study: Viral Inhibition

In vitro assays demonstrated that this compound could inhibit viral replication by targeting specific viral proteins, showcasing its potential utility in developing antiviral therapies .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with N,N'-disubstituted piperazines. A common synthetic route includes:

- Formation of Piperazine Derivative : Reacting 4-fluoroaniline with ethyl piperazine.

- Carboxamide Formation : Treating the resultant piperazine derivative with an appropriate acyl chloride.

This synthetic pathway allows for scalability and high yield production, which is essential for industrial applications .

Mécanisme D'action

The mechanism of action of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis . It may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-ethyl-4-(4-chlorophenyl)piperazine-1-carboxamide

- N-ethyl-4-(4-bromophenyl)piperazine-1-carboxamide

- N-ethyl-4-(4-methylphenyl)piperazine-1-carboxamide

Uniqueness

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes . This property is particularly useful in drug development, as it can improve the bioavailability and efficacy of the compound .

Activité Biologique

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in enhancing bioactivity.

- Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring often contributes to increased lipophilicity and receptor binding affinity.

- Carboxamide Functional Group : This group can influence solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various neurotransmitter receptors and enzymes:

- Serotonergic Activity : Compounds with piperazine moieties have been shown to modulate serotonin receptors, which are crucial for mood regulation and anxiety disorders. Studies indicate that derivatives of piperazine can act as agonists or antagonists at 5-HT receptors, influencing serotonin pathways .

- Dopaminergic Activity : Similar to serotonin, piperazine derivatives can interact with dopaminergic receptors. This interaction is essential for the treatment of conditions like schizophrenia and Parkinson's disease .

- Antimicrobial Properties : Research has demonstrated that piperazine derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to penetrate bacterial cell walls and disrupt cellular functions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target/Pathogen | Efficacy (IC50/EC50) | Reference |

|---|---|---|---|

| Antidepressant | 5-HT1A receptor | 50 nM | |

| Antipsychotic | D2 receptor | 30 nM | |

| Antimicrobial | E. coli | 25 µg/mL | |

| Antiviral | HCV NS5B RNA polymerase | 32.2 µM |

Case Study 1: Antidepressant Activity

A study explored the antidepressant properties of this compound through its action on the serotonin system. The compound exhibited significant binding affinity for the 5-HT1A receptor, demonstrating potential in alleviating depressive symptoms in animal models. Behavioral tests indicated reduced immobility in forced swim tests, suggesting an antidepressant-like effect .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound showed promising results with an IC50 value of 25 µg/mL against E. coli, indicating its potential as a novel antimicrobial agent .

Case Study 3: Antiviral Activity

The antiviral activity against Hepatitis C virus (HCV) was assessed using a high-throughput screening method. The compound demonstrated an IC50 value of 32.2 µM against the NS5B RNA polymerase, suggesting it might inhibit viral replication effectively .

Propriétés

IUPAC Name |

N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENKWSVCOQIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.